molecular formula C17H18N2O3 B2939686 ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate CAS No. 1164486-00-3

ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate

Cat. No.: B2939686
CAS No.: 1164486-00-3
M. Wt: 298.342
InChI Key: BYZVOSQYKHOXMK-MDZDMXLPSA-N
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Description

Ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate is a chemical compound with the molecular formula C17H18N2O3. It is a derivative of pyridazine, a heterocyclic compound containing nitrogen atoms at positions 1 and 2 of the six-membered ring. This compound is known for its unique structural features, which include a styryl group and an ester functional group. These features make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate typically involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ester group can be hydrolyzed to form carboxylic acids, and the styryl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Hydrolysis can be carried out using acidic or basic conditions, while substitution reactions may require specific catalysts or solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate involves its interaction with molecular targets such as enzymes or receptors. The styryl group can participate in π-π interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate biological pathways and produce desired effects.

Comparison with Similar Compounds

Ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the styryl and ester groups in this compound makes it distinct and valuable for various research and industrial purposes.

Properties

IUPAC Name

ethyl 2-[6-oxo-3-[(E)-2-phenylethenyl]pyridazin-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-22-17(21)13(2)19-16(20)12-11-15(18-19)10-9-14-7-5-4-6-8-14/h4-13H,3H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZVOSQYKHOXMK-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C(=O)C=CC(=N1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)N1C(=O)C=CC(=N1)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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